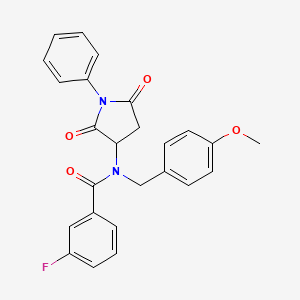![molecular formula C11H13NO3 B5128982 5-[(2-methylphenoxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B5128982.png)
5-[(2-methylphenoxy)methyl]-1,3-oxazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(2-methylphenoxy)methyl]-1,3-oxazolidin-2-one, also known as MPO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPO is a heterocyclic compound that contains both oxygen and nitrogen atoms in its structure.
作用機序
The mechanism of action of 5-[(2-methylphenoxy)methyl]-1,3-oxazolidin-2-one is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in various cellular processes. For example, 5-[(2-methylphenoxy)methyl]-1,3-oxazolidin-2-one has been shown to inhibit the activity of chitin synthase, an enzyme involved in the synthesis of chitin, which is a component of the cell wall in fungi.
Biochemical and Physiological Effects:
5-[(2-methylphenoxy)methyl]-1,3-oxazolidin-2-one has been shown to have various biochemical and physiological effects. In vitro studies have shown that 5-[(2-methylphenoxy)methyl]-1,3-oxazolidin-2-one inhibits the growth of various bacterial and fungal species. It has also been shown to have antitumor activity in vitro.
実験室実験の利点と制限
One advantage of using 5-[(2-methylphenoxy)methyl]-1,3-oxazolidin-2-one in lab experiments is its low toxicity. It has been shown to be relatively safe for use in vitro and in vivo studies. However, one limitation is its low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the study of 5-[(2-methylphenoxy)methyl]-1,3-oxazolidin-2-one. One area of research is the development of new synthetic methods for 5-[(2-methylphenoxy)methyl]-1,3-oxazolidin-2-one that are more efficient and environmentally friendly. Another area of research is the study of the mechanism of action of 5-[(2-methylphenoxy)methyl]-1,3-oxazolidin-2-one to better understand how it works. Finally, there is potential for the development of new applications for 5-[(2-methylphenoxy)methyl]-1,3-oxazolidin-2-one in fields such as medicine, agriculture, and materials science.
合成法
The synthesis method of 5-[(2-methylphenoxy)methyl]-1,3-oxazolidin-2-one involves the reaction of 2-methylphenol with formaldehyde and ethylene oxide in the presence of an acid catalyst. The resulting product is then treated with phosgene to form 5-[(2-methylphenoxy)methyl]-1,3-oxazolidin-2-one. This process yields a white crystalline solid that is soluble in organic solvents such as ethanol and chloroform.
科学的研究の応用
5-[(2-methylphenoxy)methyl]-1,3-oxazolidin-2-one has been studied extensively for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, 5-[(2-methylphenoxy)methyl]-1,3-oxazolidin-2-one has shown promising results as an antibacterial and antifungal agent. It has also been studied for its potential use in cancer treatment as it has been shown to inhibit the growth of cancer cells.
In agriculture, 5-[(2-methylphenoxy)methyl]-1,3-oxazolidin-2-one has been studied for its potential use as a pesticide. It has been shown to have insecticidal properties against various pests such as aphids and spider mites.
In materials science, 5-[(2-methylphenoxy)methyl]-1,3-oxazolidin-2-one has been studied for its potential use as a polymerization catalyst. It has been shown to be an effective catalyst for the polymerization of lactide, which is used in the production of biodegradable plastics.
特性
IUPAC Name |
5-[(2-methylphenoxy)methyl]-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-8-4-2-3-5-10(8)14-7-9-6-12-11(13)15-9/h2-5,9H,6-7H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXGGAMQHXKHZSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC2CNC(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2-Methylphenoxy)methyl]-1,3-oxazolidin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(2,8-dimethyl-4-quinolinyl)amino]benzoic acid hydrochloride](/img/structure/B5128908.png)

![4-chloro-3-ethoxy-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B5128933.png)



![4-[(1-ethyl-1H-indol-3-yl)methylene]-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5128964.png)

![N-{[2-(1-azepanylcarbonyl)-7-methylimidazo[1,2-a]pyridin-3-yl]methyl}-3-phenyl-1-propanamine](/img/structure/B5128974.png)
![1-methyl-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5128978.png)

![methyl 1-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}-L-prolinate](/img/structure/B5128994.png)
